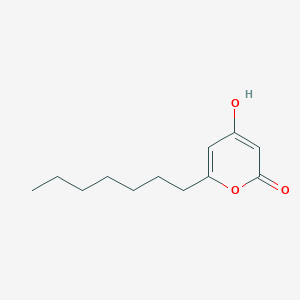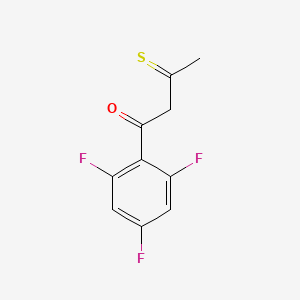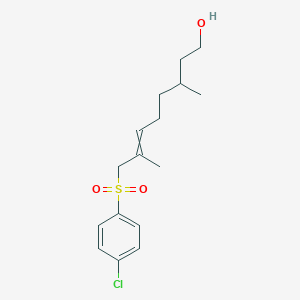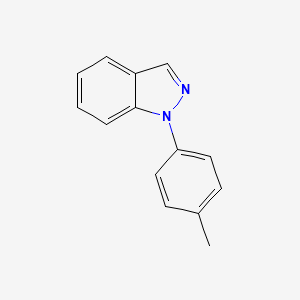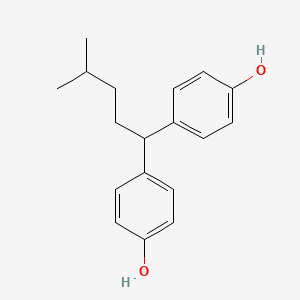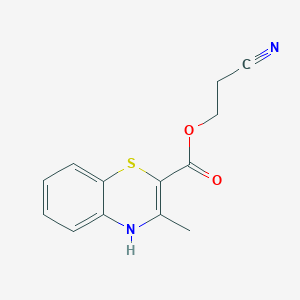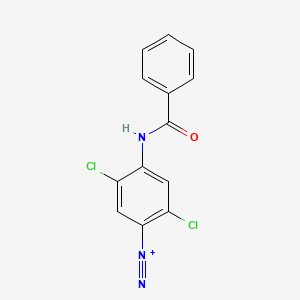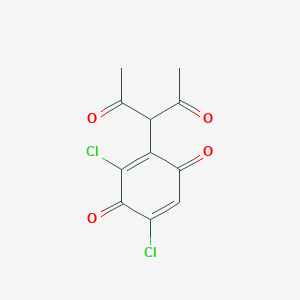
3,5-Dichloro-2-(2,4-dioxopentan-3-yl)cyclohexa-2,5-diene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichloro-2-(2,4-dioxopentan-3-yl)cyclohexa-2,5-diene-1,4-dione is an organic compound with a complex structure that includes a cyclohexadiene ring substituted with chlorine atoms and a dioxopentanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-(2,4-dioxopentan-3-yl)cyclohexa-2,5-diene-1,4-dione typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a cyclohexadiene derivative followed by the introduction of the dioxopentanone group through a series of condensation and oxidation reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as distillation, crystallization, and chromatography to isolate and purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dichloro-2-(2,4-dioxopentan-3-yl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove chlorine atoms or reduce carbonyl groups.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, including alkyl, aryl, or heteroatom-containing groups.
Wissenschaftliche Forschungsanwendungen
3,5-Dichloro-2-(2,4-dioxopentan-3-yl)cyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals, polymers, and materials.
Wirkmechanismus
The mechanism by which 3,5-Dichloro-2-(2,4-dioxopentan-3-yl)cyclohexa-2,5-diene-1,4-dione exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to changes in cellular processes. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Dichloro-3,6-bis[(9-ethylcarbazol-3-yl)amino]cyclohexa-2,5-diene-1,4-dione
- 2,5-Cyclohexadiene-1,4-dione, dioxime
Uniqueness
3,5-Dichloro-2-(2,4-dioxopentan-3-yl)cyclohexa-2,5-diene-1,4-dione is unique due to its specific substitution pattern and the presence of both chlorine atoms and a dioxopentanone group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Eigenschaften
CAS-Nummer |
93645-42-2 |
|---|---|
Molekularformel |
C11H8Cl2O4 |
Molekulargewicht |
275.08 g/mol |
IUPAC-Name |
3,5-dichloro-2-(2,4-dioxopentan-3-yl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C11H8Cl2O4/c1-4(14)8(5(2)15)9-7(16)3-6(12)11(17)10(9)13/h3,8H,1-2H3 |
InChI-Schlüssel |
PPSUUNYVCOTLIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=C(C(=O)C(=CC1=O)Cl)Cl)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-5-[(4-Acetylphenyl)imino]-3-methylfuran-2(5H)-one](/img/structure/B14354344.png)

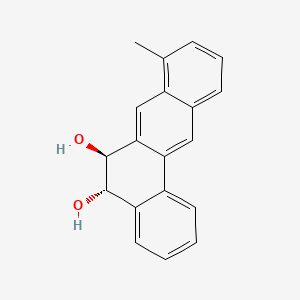
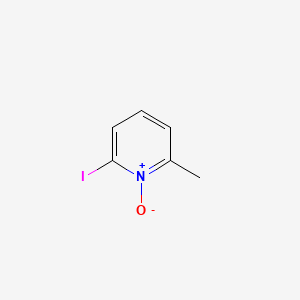
![N-Benzyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-oxadiazol-2-amine](/img/structure/B14354365.png)
![N~2~-(Naphthalen-1-yl)bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxamide](/img/structure/B14354367.png)
